molecular formula C29H27N3O3S B12042693 4-Hydroxy-1-isopentyl-N-[4-(6-methyl-1,3-benzothiazol-2-YL)phenyl]-2-oxo-1,2-dihydro-3-quinolinecarboxamide

4-Hydroxy-1-isopentyl-N-[4-(6-methyl-1,3-benzothiazol-2-YL)phenyl]-2-oxo-1,2-dihydro-3-quinolinecarboxamide

Cat. No.: B12042693
M. Wt: 497.6 g/mol
InChI Key: GEPBRHAJICOKRB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

    Formation of the Quinoline Core: This can be achieved through cyclization reactions involving aniline derivatives and β-ketoesters under acidic or basic conditions.

    Functionalization: Introduction of the isopentyl group and the benzothiazolylphenyl group typically involves nucleophilic substitution reactions and coupling reactions using reagents like alkyl halides and aryl halides.

Industrial Production Methods

Industrial production methods for such complex compounds are typically proprietary and involve optimized reaction conditions to maximize yield and purity. These methods often include the use of high-pressure reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-1-isopentyl-N-[4-(6-methyl-1,3-benzothiazol-2-YL)phenyl]-2-oxo-1,2-dihydro-3-quinolinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

    Reduction: The carbonyl group in the quinoline ring can be reduced to a hydroxyl group using reducing agents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using reagents like HNO3 (Nitric acid), SO3 (Sulfur trioxide), and halogens.

Common Reagents and Conditions

    Oxidation: PCC, KMnO4

    Reduction: NaBH4, LiAlH4

    Substitution: HNO3, SO3, Halogens

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl group would yield an alcohol.

Scientific Research Applications

4-Hydroxy-1-isopentyl-N-[4-(6-methyl-1,3-benzothiazol-2-YL)phenyl]-2-oxo-1,2-dihydro-3-quinolinecarboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Hydroxy-1-isopentyl-N-[4-(6-methyl-1,3-benzothiazol-2-YL)phenyl]-2-oxo-1,2-dihydro-3-quinolinecarboxamide is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its quinolinecarboxamide core, combined with the benzothiazolylphenyl and isopentyl groups, provides a unique scaffold for drug development and chemical research .

Properties

Molecular Formula

C29H27N3O3S

Molecular Weight

497.6 g/mol

IUPAC Name

4-hydroxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-1-(3-methylbutyl)-2-oxoquinoline-3-carboxamide

InChI

InChI=1S/C29H27N3O3S/c1-17(2)14-15-32-23-7-5-4-6-21(23)26(33)25(29(32)35)27(34)30-20-11-9-19(10-12-20)28-31-22-13-8-18(3)16-24(22)36-28/h4-13,16-17,33H,14-15H2,1-3H3,(H,30,34)

InChI Key

GEPBRHAJICOKRB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4=C(C5=CC=CC=C5N(C4=O)CCC(C)C)O

Origin of Product

United States

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